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Executive Summary

2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) is a high-value aromatic intermediate
characterized by a unique substitution pattern that merges the metabolic stability of fluorination
with the versatile reactivity of an aryl iodide.[1] Primarily utilized in the synthesis of advanced
pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal mesogens, this compound
serves as a "linchpin” scaffold. Its 4-iodo position enables high-fidelity cross-coupling (Suzuki-
Miyaura, Sonogashira), while the 2,5-difluoro motif modulates pKa, lipophilicity, and metabolic
resistance in downstream targets.

This guide provides a comprehensive technical profile, validated synthetic protocols, and
handling directives for researchers leveraging this compound in drug discovery and materials
science.

Chemical Profile & Properties[2][3][4][5][6][7][8]

The specific arrangement of fluorine atoms at positions 2 and 5 creates an electronic push-pull
system that distinctively activates the 4-position for metal-catalyzed cross-coupling while
increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues.
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ble 1: Physicochemical Specificati

Property Value Notes

CAS Number 1355968-31-8 Unique identifier

IUPAC Name 2,5-Difluoro-4-iodophenol

Molecular Formula CeHsF210

Molecular Weight 255.99 g/mol

Appearance Off-white to pale yellow solid Darkens upon light expostire

(iodine liberation)

. DMSO, Methanol, DCM, Ethyl ) )
Solubility Acetat Sparingly soluble in water
cetate

More acidic than phenol (pKa
Acidity (Predicted pKa) ~7.5-8.2 10) due to electron-

withdrawing F atoms

Hygroscopic; store under inert

Storage 2-8°C, Protect from Light
gas (Ar/N2)

Synthetic Access & Methodology

While 2,5-difluoro-4-iodophenol is commercially available, in-house preparation is often
required for scale-up or fresh batch generation to avoid oxidative degradation. The most robust
route involves the regioselective electrophilic iodination of 2,5-difluorophenol.

Core Synthetic Logic

The hydroxyl group (OH) at position 1 is a strong ortho/para activator.[2] The fluorine atoms at
2 and 5 are weak deactivators but ortho/para directors.[2]

» Directing Effects: The OH group strongly directs electrophiles to positions 4 and 6.

» Regioselectivity: Position 4 is sterically favored over position 6 (which is flanked by the OH
group) and electronically reinforced by the ortho-directing effect of the Fluorine at position 5.

e Result: lodination proceeds with high selectivity at the 4-position.
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Protocol: Regioselective lodination using N-
lodosuccinimide (NIS)

Reagents:

Substrate: 2,5-Difluorophenol (CAS 2713-31-7)
lodinating Agent: N-lodosuccinimide (NIS)
Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or TsOH

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

Dissolution: Charge a flame-dried round-bottom flask with 2,5-difluorophenol (1.0 equiv) and
anhydrous MeCN (0.5 M concentration).

Activation: Add TFA (0.1 equiv) and cool the solution to 0°C to suppress over-iodination.

Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from light with
aluminum foil.

Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 4-12 hours.
Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

Quench: Quench with saturated aqueous sodium thiosulfate (

) to remove unreacted iodine (color changes from red/brown to yellow/colorless).

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[3]

Purification: Recrystallize from Hexanes/DCM or purify via silica gel chromatography
(Gradient: 0-20% EtOAc in Hexanes).
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Figure 1: Synthetic pathway for the regioselective preparation of 2,5-difluoro-4-iodophenol via
electrophilic aromatic substitution.

Reactivity & Functionalization[5][13]

The utility of 2,5-difluoro-4-iodophenol lies in its orthogonal reactivity. The phenolic OH and
the aryl iodide can be functionalized independently, allowing this molecule to serve as a core
scaffold in library synthesis.

A. The "lodine Handle" (Cross-Coupling)

The C-I bond is weaker than C-Br or C-ClI, making this compound highly reactive toward
oxidative addition with Pd(0). It is an excellent substrate for:

e Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryls. The flanking
fluorine atoms may slightly retard oxidative addition compared to non-fluorinated phenols
due to electron withdrawal, but the iodine lability compensates for this.

e Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.
o Heck Reaction: Coupling with alkenes for styrene derivatives.

B. The "Phenol Handle" (Nucleophilic Substitution)
The acidity of the OH group allows for mild deprotonation (using

or

)

o Etherification:
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reaction with alkyl halides to form ethers.

e Buchwald-Hartwig: If the lodine is preserved (using specific catalysts), the OH can
theoretically participate in C-O coupling, though O-alkylation is standard.

2,5-Difluoro-4-iodophenol

(Core Scaffold)

C-1 Bond C-I Bond

Activation /. Activation OH Nucleophile OH Protection
Suzuki-Miyaura Sonogashira O-Alkylation Protection
(Ar-B(OH)2, Pd(0)) (Alkyne, Cul, Pd(0)) (R-X, K2CO3) (TBDMS-CI / MOM-CI)
Biaryl Formation Alkyne Insertion Ether Synthesis Masking OH

Click to download full resolution via product page

Figure 2: Divergent reactivity profile. The C-I bond enables carbon skeleton extension, while
the OH group allows for solubility modulation or prodrug design.

Application Case Studies
Drug Discovery: Bioisosteres & Metabolic Blocking

In medicinal chemistry, the 2,5-difluoro motif is often employed to block metabolic "soft spots."

o Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation.
Replacing hydrogen with fluorine at the 2 and 5 positions prevents ring hydroxylation at
these sites.

« Electronic Modulation: The fluorine atoms lower the pKa of the phenol, potentially increasing
the fraction of the phenolate anion at physiological pH, which can alter protein binding affinity
or membrane permeability.

Material Science: Liquid Crystals

Halogenated phenols are critical precursors for liquid crystalline materials.[4] The high
polarizability of the lodine atom, combined with the dipole moment introduced by the Fluorine
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atoms, contributes to the dielectric anisotropy required for mesogenic behavior in LCD
technologies.

Handling, Stability & Safety

Safety Data (GHS Classification):

 Signal Word: Warning

e Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
o PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Stability & Storage:

» Light Sensitivity: lodophenols are prone to homolytic cleavage of the C-I bond under UV
light, leading to iodine release (discoloration). Store in amber vials.

o Oxidation: Phenols can oxidize to quinones.[5] Store under an inert atmosphere
(Nitrogen/Argon) at 2—-8°C for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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